molecular formula C16H7N2NaO5 B7824124 sodium;1,5-dioxo-4H-pyrido[3,2-a]phenoxazine-3-carboxylate

sodium;1,5-dioxo-4H-pyrido[3,2-a]phenoxazine-3-carboxylate

Cat. No.: B7824124
M. Wt: 330.23 g/mol
InChI Key: HDQXPMXHXZNPKE-UHFFFAOYSA-M
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Description

The compound with the identifier “sodium;1,5-dioxo-4H-pyrido[3,2-a]phenoxazine-3-carboxylate” is a chemical entity listed in the PubChem database. PubChem is a public repository for information on the biological activities of small molecules. This compound is a unique chemical structure with specific properties and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of sodium;1,5-dioxo-4H-pyrido[3,2-a]phenoxazine-3-carboxylate involves several synthetic routes. One common method includes the formation of inclusion complexes with cyclodextrins. Cyclodextrins are valuable compounds that can be applied in different industrial fields such as food and pharmaceuticals. The inclusion complexes are formed by hosting the target compound in the non-polar cavity of cyclodextrins .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of phase transfer catalysts or mediators to facilitate the reaction under biphasic conditions .

Chemical Reactions Analysis

Types of Reactions

sodium;1,5-dioxo-4H-pyrido[3,2-a]phenoxazine-3-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can convert this compound into reduced forms.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and may include specific temperatures, solvents, and catalysts .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.

Scientific Research Applications

sodium;1,5-dioxo-4H-pyrido[3,2-a]phenoxazine-3-carboxylate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of sodium;1,5-dioxo-4H-pyrido[3,2-a]phenoxazine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to sodium;1,5-dioxo-4H-pyrido[3,2-a]phenoxazine-3-carboxylate include other cyclodextrin inclusion complexes and related chemical structures. These compounds share similar properties and applications but may differ in their specific chemical composition and effects .

Uniqueness

This compound is unique due to its specific chemical structure and the ability to form stable inclusion complexes with cyclodextrins. This property enhances its solubility, stability, and bioavailability, making it a valuable compound in various scientific and industrial applications .

Conclusion

This compound is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique properties and ability to undergo various chemical reactions make it a valuable tool in scientific research and industrial production. The compound’s mechanism of action and comparison with similar compounds highlight its importance and potential for future applications.

Properties

IUPAC Name

sodium;1,5-dioxo-4H-pyrido[3,2-a]phenoxazine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H8N2O5.Na/c19-9-5-8(16(21)22)18-14-10(20)6-12-15(13(9)14)17-7-3-1-2-4-11(7)23-12;/h1-6H,(H,18,19)(H,21,22);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDQXPMXHXZNPKE-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C3C(=CC(=O)C4=C3C(=O)C=C(N4)C(=O)[O-])O2.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)N=C3C(=CC(=O)C4=C3C(=O)C=C(N4)C(=O)[O-])O2.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H7N2NaO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.